molecular formula C21H23ClN4O4 B11081325 (3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone

(3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone

Cat. No.: B11081325
M. Wt: 430.9 g/mol
InChI Key: AXQNUMMWPRGSLS-UHFFFAOYSA-N
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Description

(3-CHLORO-4-METHOXYPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a cyclopropylamino group, and a nitrophenyl piperazino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-4-METHOXYPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-4-METHOXYPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-CHLORO-4-METHOXYPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-CHLORO-4-METHOXYPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-CHLORO-4-METHOXYPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H23ClN4O4/c1-30-20-7-2-14(12-17(20)22)21(27)25-10-8-24(9-11-25)16-5-6-19(26(28)29)18(13-16)23-15-3-4-15/h2,5-7,12-13,15,23H,3-4,8-11H2,1H3

InChI Key

AXQNUMMWPRGSLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4)Cl

Origin of Product

United States

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